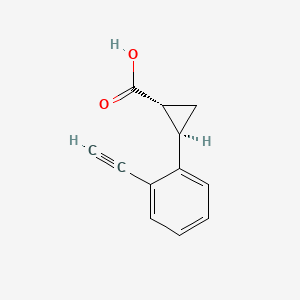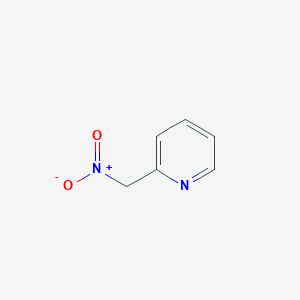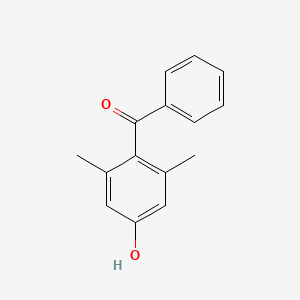
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H14O2 It is a benzophenone derivative, characterized by the presence of a hydroxy group and two methyl groups on one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone typically involves the reaction of sodium iodide with 4-benzyloxy-2,6-dimethylbenzophenone in the presence of trimethylsilyl chloride in acetonitrile. This reaction is carried out in an autoclave at 130°C for 24 hours, yielding the desired product with a 60% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,6-dimethylbenzoic acid.
Reduction: Formation of (4-hydroxy-2,6-dimethylphenyl)methanol.
Substitution: Formation of 4-chloro-2,6-dimethylphenyl)(phenyl)methanone or similar derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of (4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxy-4,6-dimethylphenyl)(phenyl)methanone: Similar structure but with the hydroxy group in a different position.
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone oxime: Contains an oxime group instead of a carbonyl group.
(4-Chloro-2,6-dimethylphenyl)(phenyl)methanone: Contains a chloro group instead of a hydroxy group.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity and potential for hydrogen bonding, while the methyl groups provide steric hindrance, influencing its overall reactivity and stability.
Eigenschaften
CAS-Nummer |
81375-01-1 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(4-hydroxy-2,6-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-10-8-13(16)9-11(2)14(10)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
InChI-Schlüssel |
RZRVRBXMWQOUNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)

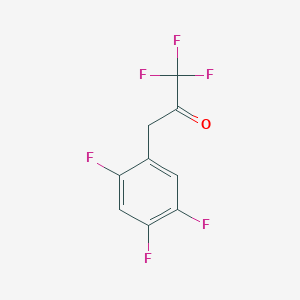
![N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine](/img/structure/B13530884.png)
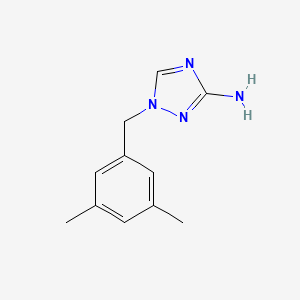
![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)


![1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol](/img/structure/B13530907.png)

![2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13530929.png)
